Methionine phosphinate can be synthesized through various chemical methods, often involving the modification of methionine or its derivatives. It belongs to the class of phosphonic acids, specifically classified as phosphinates due to the presence of the phosphinate group, which consists of a phosphorus atom bonded to an oxygen atom and a carbon atom.
The synthesis of methionine phosphinate typically involves several key steps:
For example, one method described involves the reaction of methionine with hypophosphorous acid under controlled conditions, yielding methionine phosphinate with good yields .
Methionine phosphinate has a distinct molecular structure characterized by:
The structural representation highlights the phosphorus atom bonded to an oxygen atom and a carbon chain derived from methionine, which contributes to its reactivity and biological activity.
Methionine phosphinate can participate in various chemical reactions:
These reactions are essential for utilizing methionine phosphinate in synthetic organic chemistry and biochemistry.
The mechanism of action for methionine phosphinate primarily revolves around its ability to mimic phosphorylated amino acids in biological systems. This mimicry allows it to interact with enzymes and proteins that recognize phosphorylated residues, influencing their activity:
Research indicates that methionine phosphinate can serve as a useful tool for studying phosphorylation dynamics in proteins.
Methionine phosphinate exhibits several notable physical and chemical properties:
Relevant data regarding its reactivity include its ability to form stable complexes with metal ions, which can be exploited in various applications .
Methionine phosphinate has diverse applications in scientific research:
Methionine phosphinate, a phosphorus-containing analog of the essential sulfur amino acid methionine, represents a strategically designed tool compound for probing enzymatic and metabolic networks. Its primary significance lies in its capacity to mimic the tetrahedral transition states or intermediates in phosphate-transfer reactions, particularly those involving methionine adenylate or phosphorylated metabolites [7]. Unlike natural methionine, the substitution of the sulfur atom with a phosphinate group (–PH(O)OH) confers distinct electronic and steric properties that enhance binding affinity to enzymes processing methionine or its derivatives. This analog has emerged as a critical probe for studying:
Table 1: Key Functional Attributes of Methionine versus Methionine Phosphinate
Property | Methionine | Methionine Phosphinate |
---|---|---|
Reactive Group | Thioether (–S–) | Phosphinate (–PH(O)OH) |
Transition State Mimicry | No | Tetrahedral geometry resembling phosphate |
Methyl Donor Capacity | Yes (via S-adenosylmethionine) | Presumed inhibitory |
Enzymatic Processing | Substrate for adenylation/transsulfuration | Competitive inhibitor or aberrant substrate |
Metabolic Stability | Metabolized via remethylation/transsulfuration | Engineered resistance to enzymatic cleavage |
The molecular design of methionine phosphinate exploits near-isosteric replacement strategies:
Research on methionine phosphinate spans three interconnected tiers:1. Enzyme-level targeting:- Methionyl-tRNA synthetase (MetRS): As the gatekeeper for methionine incorporation into proteins, MetRS is a prime target. Methionine phosphinate acts as a competitive inhibitor, potentially halting global translation [7].- S-Adenosylmethionine synthetases (MATs): By blocking methionine adenylate formation, the analog disrupts methyl donor production, impacting >150 methylation reactions.- Radical S-adenosylmethionine (rSAM) enzymes: The phosphinate may impair rSAM-dependent cofactor biosynthesis (e.g., lipoate), constraining mitochondrial function [5].
Table 2: Research Domains and Biological Systems Impacted by Methionine Phosphinate
Research Domain | Model System | Key Perturbations |
---|---|---|
Enzyme Kinetics | Purified MAT/MetRS enzymes | - Competitive inhibition constants (Ki) - Reduced S-adenosylmethionine synthesis |
Mitochondrial Metabolism | Saccharomyces cerevisiae, mammalian cells | - Impaired lipoylation of TCA cycle enzymes - Acetyl-CoA diversion to amino acid synthesis |
Epigenetic Regulation | Cancer cell lines | - Histone methylation changes (H3K4me3, H3K27me3) - Altered DNA methylation at promoter regions |
Amino Acid Stress Response | Murine hepatocytes, intestinal organoids | - GCN2 kinase activation - mTORC1 suppression |
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